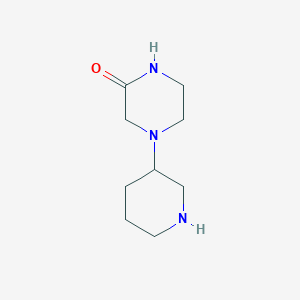
5-Chloroisoxazole-3-sulfonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Chloroisoxazole-3-sulfonyl chloride is a chemical compound that belongs to the class of isoxazoles. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This compound is known for its versatility in various chemical reactions and its significance in scientific research, particularly in the fields of chemistry and biology.
Métodos De Preparación
The synthesis of 5-Chloroisoxazole-3-sulfonyl chloride typically involves the chlorination of isoxazole derivatives. One common method includes the reaction of 5-chloroisoxazole with sulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as pyridine to facilitate the formation of the sulfonyl chloride group. Industrial production methods often employ similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
5-Chloroisoxazole-3-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form corresponding sulfonamide, sulfonate, and sulfonothioate derivatives.
Oxidation and Reduction Reactions: The compound can be involved in oxidation-reduction reactions, although these are less common compared to substitution reactions.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common reagents used in these reactions include bases like pyridine, catalysts such as palladium, and various nucleophiles. The major products formed from these reactions are typically sulfonamide, sulfonate, and sulfonothioate derivatives .
Aplicaciones Científicas De Investigación
5-Chloroisoxazole-3-sulfonyl chloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various heterocyclic compounds and as a reagent in organic synthesis.
Biology: The compound is employed in the modification of biomolecules, such as proteins and peptides, to study their structure and function.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties
Mecanismo De Acción
The mechanism of action of 5-Chloroisoxazole-3-sulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This leads to the formation of various derivatives, depending on the nucleophile used. The molecular targets and pathways involved in its reactions are primarily determined by the nature of the nucleophile and the reaction conditions .
Comparación Con Compuestos Similares
5-Chloroisoxazole-3-sulfonyl chloride can be compared with other similar compounds, such as:
5-Chloroisoxazole: Lacks the sulfonyl chloride group, making it less reactive towards nucleophiles.
Isoxazole-3-sulfonyl chloride: Similar structure but without the chlorine atom, which can affect its reactivity and applications.
5-Bromoisoxazole-3-sulfonyl chloride: Contains a bromine atom instead of chlorine, which can influence its chemical properties and reactivity.
The uniqueness of this compound lies in its combination of the isoxazole ring, chlorine atom, and sulfonyl chloride group, which together confer distinct reactivity and versatility in various chemical reactions .
Propiedades
Fórmula molecular |
C3HCl2NO3S |
|---|---|
Peso molecular |
202.02 g/mol |
Nombre IUPAC |
5-chloro-1,2-oxazole-3-sulfonyl chloride |
InChI |
InChI=1S/C3HCl2NO3S/c4-2-1-3(6-9-2)10(5,7)8/h1H |
Clave InChI |
NOCLJJVPEXJQOW-UHFFFAOYSA-N |
SMILES canónico |
C1=C(ON=C1S(=O)(=O)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![N-[(1E)-2-[(E)-[(2,3-dimethylphenyl)imino]methyl]-3,3,3-trifluoroprop-1-en-1-yl]-2,3-dimethylaniline](/img/structure/B13479875.png)


![Ethyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolo[1,2-c]pyrimidine-3-carboxylate](/img/structure/B13479901.png)
![2-Methyl-1-{[(3-methylphenyl)methyl]amino}propan-2-olhydrochloride](/img/structure/B13479910.png)


![7-(Hydroxymethyl)imidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride](/img/structure/B13479935.png)


